8-{thieno[3,2-d]pyrimidin-4-yl}-1,3,8-triazaspiro[4.5]decane-2,4-dione
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Overview
Description
8-{thieno[3,2-d]pyrimidin-4-yl}-1,3,8-triazaspiro[4.5]decane-2,4-dione is a complex organic compound characterized by its unique structure, which includes a thieno[3,2-d]pyrimidin-4-yl group attached to a triazaspiro[4.5]decane-2,4-dione core
Mechanism of Action
References:
- El-Meligie, S. E. M., Khalil, N. A., El-Nassan, H. B., & Ibraheem, A. A. M. (2020). New synthetic approaches to thieno[3,2-d]pyrimidine and thieno[3,4-b]pyridine derivatives. Chemical Papers, 74(10), 2501–2514
- (2014). Docking study of novel antihyperlipidemic thieno[2,3-d]pyrimidine; LM-609. SpringerPlus, 3, 628
- (2022). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,4-d]pyrimidines. Molecules, 15(3), 352
- (2021). Synthesis of new pyrido[2,3-d]pyrimidin-5-one, pyrido[2,3-d]pyrimidin-7-one, and pyrido[3,2-d]pyrimidin-7-one derivatives. Chemistry of Heterocyclic Compounds, 57(9), 1061–1067
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-{thieno[3,2-d]pyrimidin-4-yl}-1,3,8-triazaspiro[4.5]decane-2,4-dione typically involves multiple steps, starting with the preparation of the thieno[3,2-d]pyrimidin-4-yl moiety[_{{{CITATION{{{2{New synthetic approaches to thieno [3,2- d]pyrimidine and thieno 3,4 .... This can be achieved through the reaction of 3-aminothiophene-2-carboxylate with formamidine acetate, followed by condensation, chlorination, and nucleophilic substitution reactions[{{{CITATION{{{_3{Synthesis of 4- (Thieno [3, 2-d] pyrimidin-4-yl) Morpholine](https://www.atlantis-press.com/article/25870493.pdf).
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimizing reaction conditions to increase yield and purity. This could include the use of specific catalysts, solvents, and temperature control to ensure efficient synthesis.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{2{New synthetic approaches to thieno [3,2- d]pyrimidine and thieno 3,4 ...[{{{CITATION{{{_3{Synthesis of 4- (Thieno [3, 2-d] pyrimidin-4-yl) Morpholine](https://www.atlantis-press.com/article/25870493.pdf).
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce amines.
Scientific Research Applications
Chemistry: This compound can be used as a building block in the synthesis of more complex molecules, serving as a precursor for various chemical reactions.
Biology: In biological research, it may be employed to study enzyme inhibition or as a tool in molecular biology experiments.
Medicine: Potential medicinal applications include the development of new drugs, particularly in the treatment of diseases where thienopyrimidines have shown efficacy.
Industry: The compound's unique structure may find use in the development of new materials or as an intermediate in the production of other industrial chemicals.
Comparison with Similar Compounds
Thieno[3,2-d]pyrimidin-4-yl derivatives
Triazaspiro[4.5]decane-2,4-dione derivatives
Uniqueness: 8-{thieno[3,2-d]pyrimidin-4-yl}-1,3,8-triazaspiro[4.5]decane-2,4-dione stands out due to its unique combination of structural elements, which may confer distinct chemical and biological properties compared to similar compounds.
This compound's versatility and potential applications make it a valuable subject of study in various scientific fields. Further research and development could unlock new possibilities and enhance our understanding of its properties and uses.
Properties
IUPAC Name |
8-thieno[3,2-d]pyrimidin-4-yl-1,3,8-triazaspiro[4.5]decane-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N5O2S/c19-11-13(17-12(20)16-11)2-4-18(5-3-13)10-9-8(1-6-21-9)14-7-15-10/h1,6-7H,2-5H2,(H2,16,17,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWFJNMKEFVFXCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12C(=O)NC(=O)N2)C3=NC=NC4=C3SC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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